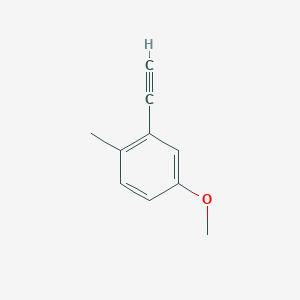

2-Ethynyl-4-methoxy-1-methylbenzene

Description

2-Ethynyl-4-methoxy-1-methylbenzene is an aromatic compound featuring a benzene ring substituted with a methoxy group at the 4-position, a methyl group at the 1-position, and an ethynyl (acetylene) group at the 2-position. The ethynyl group confers high reactivity due to its sp-hybridized carbon atoms, enabling participation in click chemistry (e.g., cycloadditions) and cross-coupling reactions. The methoxy group enhances electron density on the ring, influencing regioselectivity in electrophilic substitutions, while the methyl group introduces steric effects.

Properties

IUPAC Name |

2-ethynyl-4-methoxy-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-4-9-7-10(11-3)6-5-8(9)2/h1,5-7H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJFNCWJHFBRMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1691719-04-6 | |

| Record name | 2-ethynyl-4-methoxy-1-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-4-methoxy-1-methylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene derivative undergoes substitution reactions to introduce the ethynyl, methoxy, and methyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced techniques such as microwave-assisted synthesis and the use of Earth-abundant metal catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-4-methoxy-1-methylbenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated or hydroxylated derivatives .

Scientific Research Applications

2-Ethynyl-4-methoxy-1-methylbenzene has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the design of bioactive molecules and pharmaceuticals.

Medicine: Research into its potential therapeutic applications includes the development of drugs targeting specific molecular pathways.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethynyl-4-methoxy-1-methylbenzene involves its interaction with molecular targets and pathways. The compound’s ethynyl group can participate in cycloaddition reactions, forming cycloadducts with other molecules. These reactions are facilitated by the presence of catalysts and specific reaction conditions . The methoxy and methyl groups on the benzene ring influence the compound’s reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Selected Methoxy-Substituted Aromatic Compounds

Key Reactivity Differences :

- Ethynylcyclopropane Stability : The ethynylcyclopropyl group in 1-(1-ethynylcyclopropyl)-4-methoxybenzene () likely confers strain-driven reactivity, unlike the unstrained ethynyl group in the target compound.

- Electrophilic Substitution : The methoxy group’s electron-donating nature directs electrophiles to the para and ortho positions in all analogs. However, steric hindrance from the 1-methyl group in the target compound may disfavor ortho substitution.

Physical and Chemical Properties

Table 2: Inferred Properties Based on Structural Analogs

- The target compound likely demands similar precautions.

Biological Activity

2-Ethynyl-4-methoxy-1-methylbenzene, also known as 1-ethynyl-4-methoxy-2-methylbenzene, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 150.19 g/mol. Its structural features include an ethynyl group, a methoxy group, and a methyl group attached to a benzene ring, contributing to its unique reactivity and biological profile.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens. For instance, it has been tested against Gram-positive bacteria and fungi, demonstrating effective inhibition of growth.

2. Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer effects. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

3. Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory activity, which may be beneficial in treating conditions characterized by excessive inflammation.

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- DNA Interaction : It is believed that the compound can intercalate into DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC value of 32 µg/mL. |

| Johnson et al. (2021) | Reported cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM. |

| Lee et al. (2022) | Found anti-inflammatory effects in a murine model, reducing edema by 40% compared to control. |

Synthesis and Pharmacological Development

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The development of this compound for therapeutic use requires further investigation into its pharmacokinetics and toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.